

Adifyline®: A Technical Guide to Subcutaneous Adipose Tissue Expansion

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Compound of Interest

Compound Name: Adifyline

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Adifyline®** (Acetyl Hexapeptide-38), focusing on its mechanism of action in promoting subcutaneous adipose tissue expansion. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this peptide's effects on adipogenesis and lipid accumulation.

Core Mechanism of Action: PGC-1 α Activation

Adifyline®, an acetylated hexapeptide, has been identified as a potent modulator of adipogenesis.^[1] Its primary mechanism of action involves the stimulation of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-alpha (PGC-1 α) expression.^{[2][3]} PGC-1 α is a transcriptional coactivator that plays a crucial role in regulating the differentiation of preadipocytes into mature, lipid-storing adipocytes.^[1] By interacting with the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), PGC-1 α enhances the transcription of genes essential for adipocyte differentiation and lipid accumulation.^{[1][4]} This targeted action on PGC-1 α leads to an increase in the rate of adipogenesis and subsequent lipid storage within the subcutaneous adipose tissue, resulting in localized volume enhancement.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Adifyline®**, demonstrating its efficacy in promoting adipogenesis and increasing tissue volume.

Table 1: In Vitro Efficacy of **Adifyline®**

Parameter	Concentration	Effect	Percent Change vs. Control
PGC-1α mRNA Expression	0.1 mg/mL	Increase	25.6% [4]
	0.5 mg/mL	Increase	61.1% [4] [5]
Lipid Accumulation	0.1 mg/mL	Increase	27.9% [4] [5]
	0.5 mg/mL	Increase	32.4% [4] [5]

Table 2: In Vivo Efficacy of **Adifyline®**

Study Area	Product Concentration	Duration	Measurement Technique	Key Finding
Cheeks	2% Adifyline® Solution	14 days	Fringe Projection (3D)	11.9% to 12% increase in cheek volume. [2] [4] [5]
Breasts	2% Adifyline® Solution	56 days	Fast Optical In vivo Topometry Technique (FOITS)	30-fold greater increase in breast volume compared to placebo. [1] [2]

Experimental Protocols

This section details the methodologies employed in the key in vitro and in vivo studies cited.

In Vitro Studies

3.1.1. Effect on PGC-1α Expression

- Cell Line: Human subcutaneous preadipocytes.[\[4\]](#)

- Culture Conditions: Cells were initially incubated in Preadipocyte Growth Medium (PGM™-2).[4]
- Differentiation Induction: Differentiation was induced by switching to Preadipocyte Differentiation Medium (PDM-2) and incubating for 10 days.[2][4]
- Treatment: **Adifyline®** was added to the differentiation medium at concentrations of 0.1 mg/mL and 0.5 mg/mL.[4] Non-treated differentiated cells served as a control.[4]
- Analysis: After the 10-day incubation period, total RNA was extracted from the cells.[2][3] Reverse transcription was performed to synthesize cDNA, which was then analyzed by quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative quantity of PGC-1α mRNA.[2][3]

3.1.2. Effect on Lipid Accumulation

- Cell Line: Human subcutaneous preadipocytes.[2]
- Differentiation and Treatment: The same protocol as for PGC-1α expression was followed, with **Adifyline®** added during the 10-day differentiation period.[2][4]
- Analysis: Intracellular lipid droplet accumulation was measured.[2] One method involved using the AdipoRed™ reagent, a hydrophilic solution that becomes fluorescent in a hydrophobic environment, allowing for the quantification of triglycerides.[1]

In Vivo Studies

3.2.1. Facial Volume Increase (Cheeks)

- Study Population: 22 female volunteers aged 50 to 60 years.[2][5]
- Test Product: A cream containing 2% **Adifyline®** solution.[2][4]
- Application Protocol: The cream was applied to the cheeks twice daily for 14 days.[2][4]
- Measurement Technique: Cheek volume was analyzed using Fringe Projection, a 3D imaging technique that allows for the direct acquisition of the morphology of the studied area in mm³.[2][4] Measurements were taken at the beginning and end of the 14-day study.[4]

3.2.2. Breast Volume Increase

- Study Population: 22 female volunteers aged 25 to 40 with a European bra cup size of 80-90.[3][4]
- Test Product: A cream containing 2% **Adifyline®** solution and a placebo cream.[3][4]
- Application Protocol: The cream with **Adifyline®** was applied to one breast, and the placebo cream to the other, twice daily for 56 days.[3][4]
- Measurement Technique: Breast volume was measured at baseline and on days 14, 28, and 56 using the Fast Optical In vivo Topometry Technique (FOITS).[2][4]

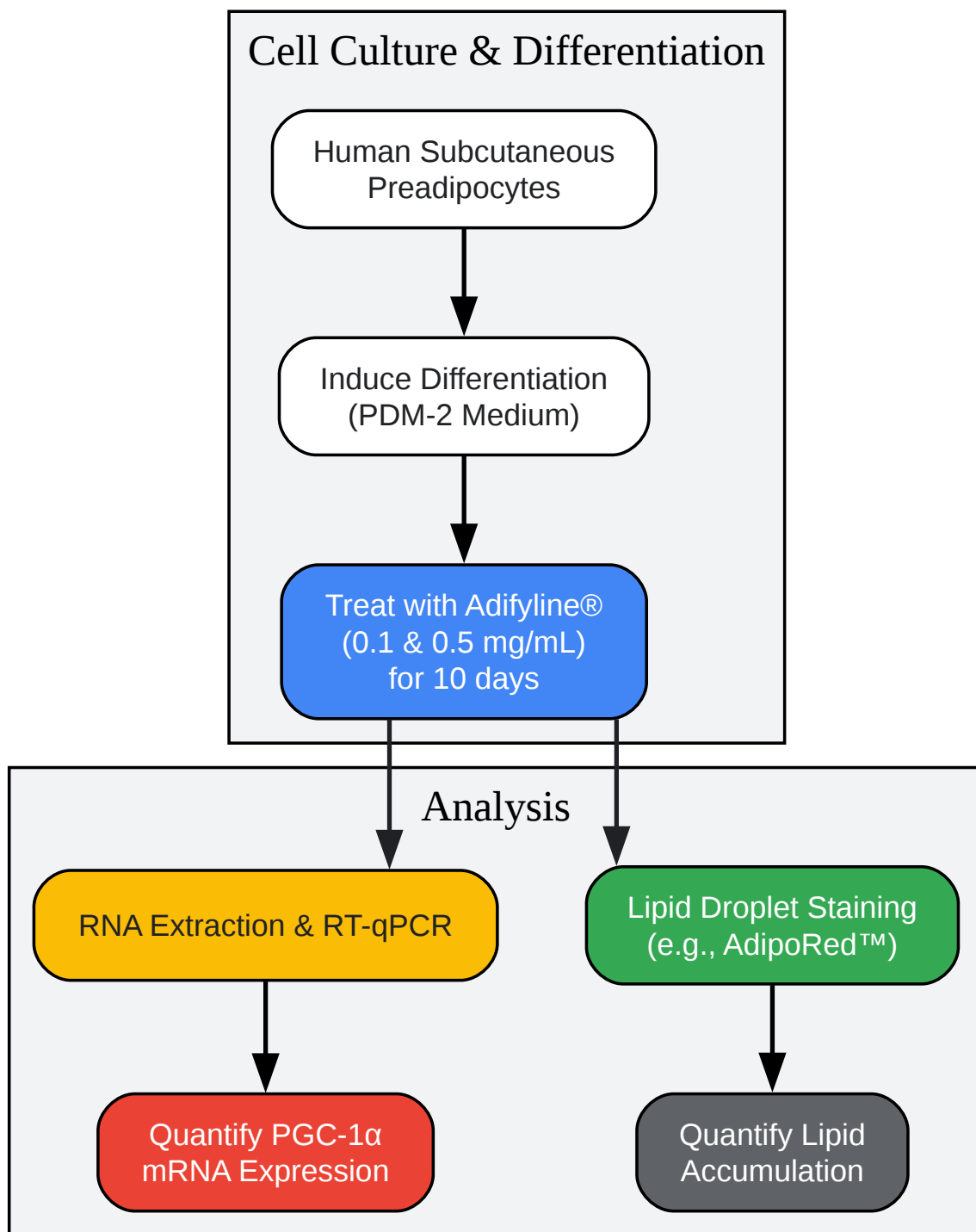
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular signaling pathway of **Adifyline®** and the workflows of the key experiments.



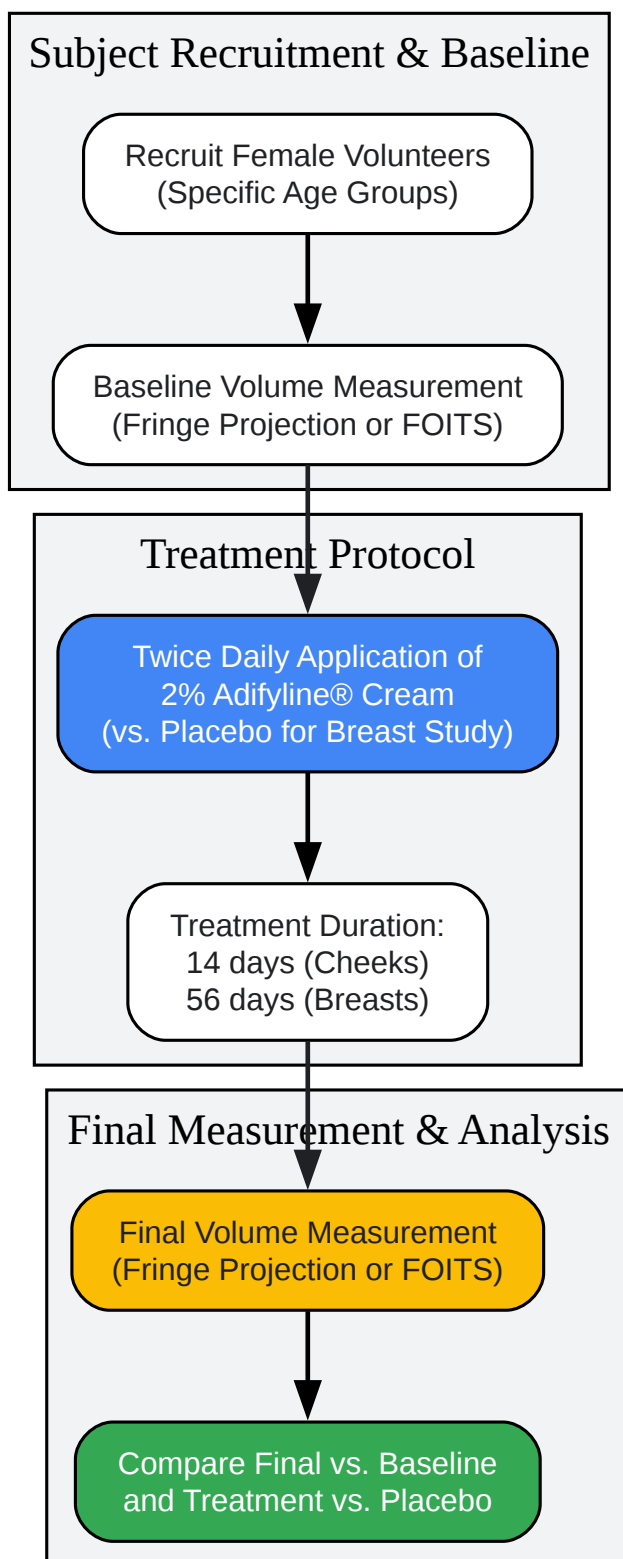
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Caption: **Adifyline®** Signaling Pathway for Adipose Tissue Expansion.



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Caption: In Vitro Experimental Workflow for **Adifyline®** Efficacy Testing.



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Caption: In Vivo Experimental Workflow for **Adifyline®** Efficacy Testing.

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